2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine 2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442275
InChI: InChI=1S/C11H14Cl2N2/c12-10-3-5-15(6-4-10)8-9-1-2-11(13)14-7-9/h1-2,7,10H,3-6,8H2
SMILES: C1CN(CCC1Cl)CC2=CN=C(C=C2)Cl
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol

2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine

CAS No.:

Cat. No.: VC13442275

Molecular Formula: C11H14Cl2N2

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine -

Specification

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
IUPAC Name 2-chloro-5-[(4-chloropiperidin-1-yl)methyl]pyridine
Standard InChI InChI=1S/C11H14Cl2N2/c12-10-3-5-15(6-4-10)8-9-1-2-11(13)14-7-9/h1-2,7,10H,3-6,8H2
Standard InChI Key MILSEGOEWHMQJP-UHFFFAOYSA-N
SMILES C1CN(CCC1Cl)CC2=CN=C(C=C2)Cl
Canonical SMILES C1CN(CCC1Cl)CC2=CN=C(C=C2)Cl

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine involves multi-step processes:

  • Chlorination of 2-Chloro-5-methylpyridine: Direct chlorination using chlorine gas in the presence of radical initiators (e.g., benzoyl peroxide) yields 2-chloro-5-chloromethylpyridine .

  • Nucleophilic Substitution: Reacting 2-chloro-5-chloromethylpyridine with 4-chloropiperidine in a polar aprotic solvent (e.g., DMF) forms the target compound .

Key Reaction Conditions:

  • Temperature: 80–130°C for chlorination .

  • Solvents: Trichlorobenzene or toluene for high-boiling-point stability .

  • Catalysts: Phosphorus oxychloride (POCl₃) enhances reaction efficiency .

Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Chlorinating AgentPOCl₃ (50% excess)Maximizes conversion
Reaction Temperature110–120°CBalances rate and selectivity
Solvent1,2,4-TrichlorobenzeneEnhances thermal stability

Physicochemical Properties

  • Density: ~1.3 g/cm³ (estimated from analogues) .

  • Boiling Point: ~250°C (extrapolated from similar chloropyridines) .

  • Solubility: Low in water; soluble in DMSO, methanol, and chlorinated solvents .

  • Stability: Hygroscopic; requires inert storage conditions .

Applications in Drug Discovery

Pharmaceutical Intermediate

The compound serves as a precursor for histamine H₂-receptor antagonists (e.g., Lafutidine). Its piperidine moiety facilitates binding to enzymatic pockets, while the chloro groups enhance metabolic stability .

Biological Activity

  • Enzyme Inhibition: Structural analogues demonstrate cytochrome P450 (CYP) inhibition, suggesting potential for drug-drug interaction studies .

  • Antimicrobial Potential: Chloropyridines exhibit activity against Plasmodium berghei (malaria parasite) .

Table 2: Biological Data for Analogues

ActivityIC₅₀/EC₅₀Model SystemSource
CYP3A4 Inhibition12 µMHuman liver microsomes
Antimalarial Efficacy90%P. berghei mice

Comparative Analysis with Analogues

Structural Analogues

  • 2-Chloro-4-(piperidin-1-ylmethyl)pyridine (CAS: 146270-01-9): Lacks the 4-chloro substituent on piperidine, reducing steric hindrance .

  • 2-Chloro-5-((4-methylpiperidin-1-yl)methyl)pyridine (CAS: 861211-48-5): Methyl group enhances lipophilicity but decreases polarity .

Table 3: Comparative Properties

PropertyTarget Compound4-Methyl Analogue Non-chloro Analogue
Molecular Weight245.14224.73210.70
LogP (Predicted)3.082.642.18
Solubility in WaterInsolubleSlightly solubleModerately soluble

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